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molecular formula C7H6N2O2 B8405917 5-Hydroxy-6-methoxypicolinonitrile

5-Hydroxy-6-methoxypicolinonitrile

Cat. No. B8405917
M. Wt: 150.13 g/mol
InChI Key: NZQIJDPZNQYSRI-UHFFFAOYSA-N
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Patent
US08592457B2

Procedure details

To a solution of 2-bromo-3-hydroxy-6-iodopyridine (8-2, 10 g, 33.3 mmol, 1.0 equiv) in DMF (104 ml) was added TBAI (1.23 g, 3.33 mmol, 0.1 equiv), diisopropylethylamine (17.5 mL, 100 mmol, 3.0 equiv) and SEM-Cl (8.87 mL, 50.0 mmol, 1.5 equiv). The system was stirred at ambient temperature for 24 hours. The reaction was partitioned between EtOAc and saturated NaHCO3. The organic phase was washed with NaHCO3 and dried over MgSO4. After concentration, the residue was purified by normal phase column chromatography (0 to 50% EtOAc in hexanes) to afford a pale yellow oil. To this pale yellow oil in DMF (145 mL) was added a 4.37M solution of NaOMe in MeOH(6.65 mL, 29.1 mmol, 1.0 equiv) and the system was heated to 100° C. for 1 hour. The system was cooled to ambient temperature and partitioned between EtOAc and saturated NaHCO3. The organic phase was washed with brine and dried over MgSO4. After concentration, the residue was purified by normal phase column chromatography (0 to 20% EtOAc in hexanes) to afford a clear oil. To this clear oil in DMF (69 mL) was added CuCN (3.71 g, 41.4 mmol, 2.0 equiv) and the system was irradiated at 160° C. for 0.5 hour. The reaction mixture was filtered through celite and partitioned between EtOAc and brine. The organic phase was dried over MgSO4 and concentrated. The residue was purified by normal phase column chromatography (0 to 50% EtOAc in hexanes) to afford a yellow solid. ESI+MS[M+H]+C7H6N2O2=151.0
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6.65 mL
Type
reactant
Reaction Step One
Name
Quantity
145 mL
Type
solvent
Reaction Step One
Name
CuCN
Quantity
3.71 g
Type
reactant
Reaction Step Two
Name
Quantity
69 mL
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
17.5 mL
Type
reactant
Reaction Step Three
Quantity
8.87 mL
Type
reactant
Reaction Step Three
Name
Quantity
104 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.23 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4](I)[N:3]=1.C([N:13]([CH:16](C)C)CC)(C)C.C[Si](C[CH2:24][O:25]CCl)(C)C.C[O-].[Na+].CO.C([Cu])#N>CN(C=O)C.CCCC[N+](CCCC)(CCCC)CCCC.[I-]>[CH3:24][O:25][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([C:16]#[N:13])[N:3]=1 |f:3.4,8.9|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
6.65 mL
Type
reactant
Smiles
CO
Name
Quantity
145 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
CuCN
Quantity
3.71 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
69 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=NC(=CC=C1O)I
Name
Quantity
17.5 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
8.87 mL
Type
reactant
Smiles
C[Si](C)(C)CCOCCl
Name
Quantity
104 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
1.23 g
Type
catalyst
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[I-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The system was stirred at ambient temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was partitioned between EtOAc and saturated NaHCO3
WASH
Type
WASH
Details
The organic phase was washed with NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the residue was purified by normal phase column chromatography (0 to 50% EtOAc in hexanes)
CUSTOM
Type
CUSTOM
Details
to afford a pale yellow oil
TEMPERATURE
Type
TEMPERATURE
Details
the system was heated to 100° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The system was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and saturated NaHCO3
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the residue was purified by normal phase column chromatography (0 to 20% EtOAc in hexanes)
CUSTOM
Type
CUSTOM
Details
to afford a clear oil
CUSTOM
Type
CUSTOM
Details
the system was irradiated at 160° C. for 0.5 hour
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by normal phase column chromatography (0 to 50% EtOAc in hexanes)
CUSTOM
Type
CUSTOM
Details
to afford a yellow solid

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
COC1=NC(=CC=C1O)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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